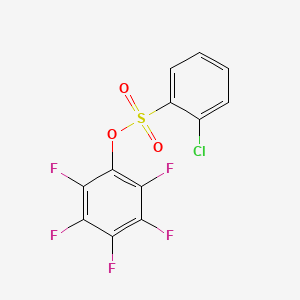

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMTCGVYZSEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219702 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-55-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a highly functionalized aromatic sulfonate ester. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates its properties, reactivity, and potential applications based on the well-established chemistry of its structural analogs and constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of polyfluorinated and chlorinated aromatic compounds.

Introduction: The Significance of Polyhalogenated Aryl Sulfonates

Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by halogen atoms, such as increased metabolic stability, enhanced binding affinities, and altered electronic characteristics. Sulfonate esters, particularly those with highly electron-withdrawing groups, are potent electrophiles and excellent leaving groups in nucleophilic substitution reactions. The combination of a pentafluorophenyl group and a chlorobenzenesulfonate moiety in this compound results in a molecule with anticipated high reactivity and utility in organic synthesis.

The pentafluorophenyl group is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the sulfonate sulfur atom. The 2-chloro substituent on the benzenesulfonate ring further modulates the electronic properties and steric environment of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₂H₄ClF₅O₃S | Based on the chemical name. |

| Molecular Weight | 378.67 g/mol | Calculated from the molecular formula. |

| Physical Form | Solid | Analogy with similar compounds like 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate which is a solid with a melting point of 117-119 °C.[1] |

| Solubility | Soluble in polar aprotic organic solvents (e.g., THF, DMF, Acetone). | General solubility of arylsulfonates. |

| Stability | Stable under anhydrous conditions; sensitive to moisture and nucleophiles. | The sulfonate ester linkage is susceptible to hydrolysis. |

Synthesis and Mechanistic Considerations

The synthesis of this compound would likely proceed via the reaction of 2-chlorobenzenesulfonyl chloride with pentafluorophenol in the presence of a non-nucleophilic base.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule.

Step-by-Step Protocol:

-

Preparation: To a solution of pentafluorophenol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine) dropwise at 0 °C.

-

Reaction: To the resulting solution, add a solution of 2-chlorobenzenesulfonyl chloride in the same solvent dropwise at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: The use of a non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic 2-chlorobenzenesulfonyl chloride. Anhydrous conditions are necessary to avoid hydrolysis of the sulfonyl chloride and the final product.

Reactivity and Potential Applications

The high degree of halogenation in this compound makes it a potent electrophile. The pentafluorophenyl sulfonate is an excellent leaving group, making the compound a valuable reagent in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, typically at the para-position.

Sulfonate Ester Chemistry

The primary utility of this compound is expected to be as a powerful sulfonating agent or as a substrate in reactions where the pentafluorophenoxy group acts as a leaving group. Studies on the reactivity of alkyl pentafluorophenyl (PFP) sulfonates suggest a mechanism involving an elimination-addition pathway in reactions with amines.[2] The presence of multiple electron-withdrawing halogen atoms significantly increases the electrophilic character of the sulfur center, facilitating rapid reaction with nucleophiles.[3]

Potential Applications in Drug Discovery and Materials Science

-

Lead Optimization: Introduction of the 2-chlorobenzenesulfonyl moiety into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties.

-

Synthesis of Novel Scaffolds: Can be used as a building block for the synthesis of complex molecules with unique electronic and steric properties.

-

Polymer Chemistry: The reactivity of the sulfonate ester could be exploited in the synthesis of specialty polymers.

Predicted Spectral Properties

Predicting the exact spectral data requires computational modeling or experimental analysis. However, we can anticipate the key features based on the functional groups present.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals in the aromatic region corresponding to the four protons on the 2-chlorobenzenedisulfonate ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule, with those bonded to fluorine exhibiting characteristic C-F coupling.

IR Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of S=O stretching in the sulfonate group (typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), as well as absorptions corresponding to C-F and C-Cl bonds.

Safety and Handling

As with many polyhalogenated aromatic compounds, this compound should be handled with care. Based on similar compounds, it may cause skin and eye irritation.[3] Halogenated compounds can also pose environmental hazards.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, albeit understudied, chemical entity with significant potential in synthetic chemistry. Its predicted high reactivity, stemming from the convergence of a pentafluorophenyl group and a chlorobenzenesulfonate moiety, positions it as a valuable tool for the synthesis of novel organic molecules. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.

References

- 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfon

-

Caddick, S., Wilden, J. D., & Judd, D. B. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. Chemical Communications, (21), 2727-2728. (URL: [Link])

Sources

- 1. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]

- 2. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Buy 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate | 886361-22-4 [smolecule.com]

A Technical Guide to the Synthesis of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

Introduction

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is a highly halogenated aryl sulfonate ester. Compounds within this class are recognized for their utility as versatile intermediates in organic synthesis. The presence of the electron-withdrawing pentafluorophenyl group makes the sulfonate an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of a robust and reproducible pathway for the synthesis of this compound, intended for researchers and professionals in chemical and pharmaceutical development. We will delve into the strategic rationale behind the synthetic design, a detailed experimental protocol, and methods for purification and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and reliable approach to constructing aryl sulfonate esters is through the condensation of a phenol with a sulfonyl chloride.[2][3] This strategy is particularly effective due to the high reactivity of sulfonyl chlorides towards nucleophiles and the widespread availability of the requisite precursors.

The retrosynthetic disconnection for the target molecule is therefore straightforward:

Caption: Retrosynthetic analysis of the target compound.

This pathway involves an O-sulfonylation reaction, a cornerstone of organic synthesis. The core of this strategy is the nucleophilic attack of the pentafluorophenoxide ion on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride.

Precursor Sourcing and Preparation

2.1. 2,3,4,5,6-Pentafluorophenol This key starting material is commercially available from numerous chemical suppliers. For research purposes where it may not be readily available, it can be synthesized from hexafluorobenzene. A common laboratory-scale preparation involves the nucleophilic aromatic substitution of a fluorine atom in hexafluorobenzene using potassium hydroxide in an aqueous medium or with pyridine and water.[4]

2.2. 2-chlorobenzenesulfonyl chloride This reagent is also a standard, commercially available chemical. Industrially, it is prepared via the chlorosulfonation of chlorobenzene, a process that reacts chlorobenzene with chlorosulfonic acid.[5] Given its commercial availability, in-lab synthesis is typically not required.

The Core Sulfonylation Reaction: Mechanism and Rationale

The formation of the sulfonate ester bond is achieved by reacting 2,3,4,5,6-pentafluorophenol with 2-chlorobenzenesulfonyl chloride in the presence of a suitable base.

3.1. Mechanistic Considerations The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The base plays a critical role by deprotonating the acidic hydroxyl group of the pentafluorophenol to generate the more nucleophilic pentafluorophenoxide anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the desired sulfonate ester.

3.2. Optimization of Reaction Parameters

-

Base Selection: The choice of base is crucial. A tertiary amine base such as pyridine or triethylamine is ideal. Pyridine can serve as both the base and, in some cases, the solvent. Alternatively, a combination of a non-nucleophilic base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6] The base neutralizes the HCl byproduct formed, driving the reaction to completion.

-

Solvent Choice: Anhydrous aprotic solvents are required to prevent the hydrolysis of the highly reactive sulfonyl chloride.[7] Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.[8]

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without generating excessive heat that could lead to side reactions.

Experimental Protocol and Workflow

The following protocol describes a general procedure for the synthesis. All reagents should be of high purity, and solvents should be anhydrous.

4.1. Detailed Synthesis Protocol

-

To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4,5,6-pentafluorophenol (1.0 eq).

-

Dissolve the phenol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution. Stir for 10 minutes.

-

In a separate flask, prepare a solution of 2-chlorobenzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.

-

Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

4.2. Work-up and Purification

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using silica gel column chromatography.[8] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

-

Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid or oil.

4.3. Workflow Visualization

Caption: Experimental workflow for synthesis and purification.

Characterization and Data Analysis

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the 2-chlorobenzenesulfonyl group. |

| ¹³C NMR | Signals corresponding to the 12 unique carbon atoms in the molecule. Carbons attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | Three distinct signals (multiplets) for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. |

| HRMS (ESI) | Calculation of the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the theoretical mass for C₁₂H₄ClF₅O₃S.[8] |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (approx. 1370 cm⁻¹ and 1180 cm⁻¹). |

Safety and Handling

-

2-chlorobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Pentafluorophenol: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.

-

Pyridine: This base is flammable, harmful if swallowed or inhaled, and causes skin irritation.

Concluding Remarks

The synthesis of this compound is readily achievable through a standard O-sulfonylation reaction. The key to a successful synthesis lies in the use of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and proper purification techniques to isolate the target compound. This guide provides a solid foundation for the preparation of this and structurally similar aryl sulfonate esters, which are valuable building blocks in modern synthetic chemistry.

References

-

Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available at: Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Sulfonylation of phenols. Retrieved from ResearchGate. [Link]

-

Ngassa, F., Riley, S., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from ResearchGate. [Link]

-

Fier, P. S., & Maloney, K. M. (2017). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 481. [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

Sources

- 1. Buy 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate | 886361-22-4 [smolecule.com]

- 2. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate (CAS 885949-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its interaction with biological systems, ultimately dictating its potential as a therapeutic agent or its utility as a synthetic intermediate. This guide provides a detailed examination of the physicochemical profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate (CAS 885949-55-3), a compound whose structural motifs—a highly electronegative pentafluorophenyl group and a substituted benzenesulfonate ester—suggest unique and compelling chemical properties.

While some fundamental data for this molecule are available, many key parameters crucial for computational modeling, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and formulation development have not been extensively reported. Therefore, this document serves a dual purpose: to consolidate the known attributes of this compound and to provide a robust framework of authoritative experimental and computational methodologies for determining its uncharacterized, yet critical, physicochemical properties. As Senior Application Scientists, our focus extends beyond the mere presentation of data to elucidate the causal reasoning behind the selection of specific analytical techniques, ensuring a self-validating and scientifically rigorous approach.

Part 1: Compound Identification and Known Properties

Before delving into advanced characterization, it is essential to establish the foundational identity of the molecule.

Chemical Structure:

Figure 1: 2D Structure of the target compound.

Table 1: Core Identification and Physicochemical Properties of CAS 885949-55-3

| Identifier | Value | Source |

| CAS Number | 885949-55-3 | [1][2] |

| Chemical Name | This compound | [1] |

| Synonyms | Benzenesulfonic acid, 2-chloro-, 2,3,4,5,6-pentafluorophenyl ester | [1] |

| Molecular Formula | C₁₂H₄ClF₅O₃S | [1] |

| Molecular Weight | 358.67 g/mol | [2] |

| Melting Point | 96-97 °C | [2] |

| Boiling Point | 392.8 ± 42.0 °C (Predicted) | [2] |

Part 2: Determination of Critical Physicochemical Parameters

The predictive power of early-stage drug development and process chemistry relies heavily on three key parameters: aqueous solubility, lipophilicity (LogP), and ionization state (pKa). As these have not been experimentally determined for CAS 885949-55-3, this section details the authoritative experimental and computational approaches for their elucidation.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and is fundamental to designing appropriate formulations.[3] For a crystalline solid like the target compound, the most definitive value is the thermodynamic or equilibrium solubility.

Causality of Method Selection: The gold-standard "shake-flask" method is chosen because it measures the true equilibrium solubility, representing the saturation point of the compound in a specific medium after sufficient time.[4] This contrasts with kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions, especially when dissolving from a high-concentration DMSO stock.[4] Given the audience of researchers and drug development professionals, thermodynamic solubility provides the most reliable data for biopharmaceutical modeling and formulation.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Figure 2: Workflow for Thermodynamic Solubility.

Self-Validation and Integrity:

-

Verification of Equilibrium: To ensure thermodynamic equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[4]

-

pH Measurement: The pH of the final suspension must be measured to confirm it has not shifted, as the solubility of ionizable compounds is pH-dependent.[4]

-

Solid State Analysis: The remaining solid should be analyzed (e.g., by XRPD) to ensure the compound has not changed its crystalline form during the experiment.

Lipophilicity (Octanol-Water Partition Coefficient, LogP)

Lipophilicity is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[5]

Causality of Method Selection: The OECD Guideline 107 "Shake-Flask Method" is the internationally recognized gold standard for LogP determination. It is a direct measurement of partitioning and is suitable for compounds with expected LogP values in the range of -2 to 4. While chromatographic methods exist, they are indirect and rely on calibration with structurally similar compounds. The shake-flask method provides a definitive, standalone value.

Experimental Protocol: LogP Determination (OECD 107 Shake-Flask Method)

Figure 3: Workflow for LogP Determination.

Self-Validation and Integrity:

-

Mass Balance: The total amount of compound recovered from both phases should be compared to the initial amount added. A recovery of 90-110% validates the experiment.

-

Duplicate Determinations: The experiment must be performed in duplicate, and the resulting LogP values should agree within ± 0.3 log units.[6]

-

Purity: The shake-flask method is sensitive to impurities; therefore, the test compound must be of high purity (>98%).[6]

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is crucial for predicting solubility, absorption, and receptor binding. Based on its structure, CAS 885949-55-3 is a sulfonate ester. While the ester itself is not readily ionizable, hydrolysis could yield 2-chlorobenzenesulfonic acid, a strong acid, and 2,3,4,5,6-pentafluorophenol, a weak acid. However, for the intact molecule, we would not expect significant basic or acidic centers within the typical physiological pH range. Potentiometric titration remains the definitive method to confirm this.

Causality of Method Selection: Potentiometric titration is a high-precision, direct method for pKa measurement.[7] It involves monitoring pH changes as a titrant is added, allowing for the direct observation of ionization events. This method is superior to spectrophotometric methods which require the molecule to have a chromophore near the ionizable center.

Experimental Protocol: pKa Determination by Potentiometric Titration

Figure 4: Workflow for pKa Determination.

Self-Validation and Integrity:

-

Co-solvent Correction: If a co-solvent is necessary due to low aqueous solubility, measurements must be performed at several co-solvent concentrations and extrapolated back to 0% to determine the aqueous pKa (pKaʷ).

-

Titration of Blank: A blank titration of the solvent system without the compound should be performed to correct for any buffering capacity of the medium itself.[7]

-

Purity: The method requires a pure, accurately weighed sample to ensure the molarity is known for the determination of equivalence points.[7]

Part 3: Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico methods are invaluable for high-throughput screening and for prioritizing synthetic targets before a physical sample exists.[8] These methods use the 2D structure of a molecule to predict its properties.

Causality and Approach: Computational models generally fall into two categories: fragment-based and whole-molecule (QSPR/QSAR) based.

-

Fragment-based methods (e.g., for LogP) deconstruct the molecule into known structural fragments, each with an assigned value. The property is calculated as the sum of these fragmental contributions with correction factors.[5]

-

QSPR (Quantitative Structure-Property Relationship) models use statistical methods to correlate a molecule's properties with a large set of calculated molecular descriptors for a training set of compounds with known experimental values.[9]

Recommended Tools: Several well-regarded software platforms can provide reliable predictions for the key physicochemical properties:

-

ACD/Percepta: A widely used commercial software suite for predicting pKa, LogP, LogD, and solubility.[8]

-

Simulations Plus ADMET Predictor®: Offers highly accurate models for a wide range of physicochemical and ADME properties.[9]

-

Chemaxon: Provides robust calculators for pKa, LogP/LogD, and other properties, often used in chemical database and discovery platforms.[10]

When using these tools, it is critical to assess the reliability of the prediction. Reputable software will provide a confidence index or show the most similar compounds in their training set, allowing the researcher to judge if the prediction is a valid extrapolation.[8]

Conclusion

This compound (CAS 885949-55-3) is a molecule with defined structural features that imply interesting physicochemical characteristics. While its melting point is known, its aqueous solubility, lipophilicity (LogP), and ionization behavior (pKa) remain uncharacterized in public literature. This guide has provided a comprehensive framework for the systematic determination of these properties. By grounding our approach in authoritative, self-validating experimental protocols such as the shake-flask method for solubility and LogP, and potentiometric titration for pKa, we establish a pathway for generating high-fidelity data essential for any research or development program. Furthermore, the integration of computational prediction methods offers a parallel, resource-efficient strategy for property estimation. The rigorous application of these methodologies will fully elucidate the physicochemical profile of this compound, enabling its effective application in drug discovery, process chemistry, and materials science.

References

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

- Bergström, C. A. (2014). Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-9.

- El-Gendy, M. A., & Adejare, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-998.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Avdeef, A. (2012).

- Box, K. J., & Comer, J. E. A. (2008). Using potentiometric titration to determine pKa values. In Methods in molecular biology (Clifton, N.J.) (Vol. 400, pp. 277–293).

- Ruiz, R., Tsinman, K., & Avdeef, A. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 92, 238-248.

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

VCCLAB. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Lestari, W. W., & Arryanto, Y. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. AIP Conference Proceedings, 2168(1), 020059.

- Scherer, B., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 68(8), 2537-2545.

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Targeted Risk Assessment, Technical Report No. 101.

- European Commission. (1992). A.8. PARTITION COEFFICIENT. Official Journal of the European Communities, L 383 A/41.

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

Sources

- 1. Buy 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate | 886361-22-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. evotec.com [evotec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. acdlabs.com [acdlabs.com]

- 6. enfo.hu [enfo.hu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]

- 10. chemaxon.com [chemaxon.com]

Pentafluorophenyl Sulfonate Esters: A Paradigm Shift in Sulfonamide Synthesis and Beyond

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) sulfonate esters are rapidly emerging as a superior class of reagents, supplanting traditional sulfonyl chlorides in a multitude of synthetic applications. Their remarkable bench-top stability, ease of handling, and tunable reactivity offer significant advantages for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis, stability, and reactivity of PFP sulfonate esters. We will delve into the mechanistic underpinnings of their behavior, offer field-proven experimental protocols, and showcase their versatility in modern organic synthesis, from robust sulfonamide formation to their role as stable protecting groups in complex cross-coupling reactions.

Introduction: The Need for a Sulfonyl Chloride Alternative

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of marketed drugs and clinical candidates.[1] Traditionally, the synthesis of sulfonamides relies on the reaction of a primary or secondary amine with a sulfonyl chloride. However, sulfonyl chlorides are notoriously difficult to handle; they are often unstable, moisture-sensitive, prone to hydrolysis, and challenging to purify, frequently presenting as oils.[2] These drawbacks necessitate the development of more stable and user-friendly synthetic equivalents.

Pentafluorophenyl sulfonate esters have risen to this challenge, offering a compelling alternative.[1][3] They are typically crystalline, shelf-stable solids that are significantly less susceptible to hydrolysis, streamlining purification and storage.[3][4] This inherent stability, coupled with their predictable reactivity, makes them ideal for applications ranging from high-throughput screening library synthesis to the intricate multi-step construction of complex molecular architectures.

Synthesis of Pentafluorophenyl Sulfonate Esters

The accessibility of PFP sulfonate esters is key to their widespread adoption. Several reliable synthetic routes have been established.

From Sulfonyl Chlorides and Sulfonic Acids

The most direct method involves the reaction of a corresponding sulfonyl chloride with pentafluorophenol (PFPOH), a route first reported by the Caddick group.[5] This straightforward esterification provides the PFP sulfonate ester in high yield. The same group later developed a one-pot synthesis directly from sulfonic acids.[5]

Copper-Catalyzed One-Pot Synthesis

More recently, a highly efficient one-pot, three-component reaction has been developed, utilizing aryl diazonium salts, a sulfur dioxide surrogate (DABSO), and pentafluorophenol.[5][6][7] This copper-catalyzed method is notable for its excellent functional group tolerance and use of an inexpensive catalyst, making it a powerful tool for generating diverse PFP sulfonate esters.[5]

Figure 1: Key synthetic routes to Pentafluorophenyl Sulfonate Esters.

Core Attributes: Stability and Physical Properties

The defining advantage of PFP sulfonate esters lies in their exceptional stability compared to their sulfonyl chloride counterparts.

| Property | Pentafluorophenyl Sulfonate Esters | Sulfonyl Chlorides |

| Physical State | Often stable, crystalline solids[3][4] | Frequently oils or low-melting solids |

| Handling & Purification | Easy to handle; purification often by simple crystallization[1] | Difficult to handle and purify; chromatography often required |

| Moisture Sensitivity | Significantly less reactive to nucleophiles and hydrolysis[3][8] | Highly reactive; readily hydrolyzes to sulfonic acid[2] |

| Shelf Life | Excellent, "shelf stable" alternatives[1][5] | Limited; prone to decomposition upon storage |

| Thermal Stability | Generally stable; desulfonation observed at >250 °C[9] | Variable; can decompose upon heating |

| Table 1. Comparative properties of PFP Sulfonate Esters and Sulfonyl Chlorides. |

This enhanced stability is not merely a matter of convenience; it enables chemical transformations that would be incompatible with the lability of sulfonyl chlorides. For instance, PFP sulfonates are robust enough to withstand aqueous and mild acidic/basic work-up conditions.[1] Their thermal stability is also noteworthy, with decomposition via desulfonation generally occurring at temperatures above 250 °C.[9]

Reactivity and Mechanistic Insights

While stable, PFP sulfonate esters are sufficiently reactive to be synthetically useful. Their reactivity is tunable, allowing for controlled reactions with a variety of nucleophiles.

Sulfonamide Formation: A Mechanistic Departure

The reaction of PFP sulfonate esters with amines to form sulfonamides is a cornerstone of their utility. However, their reduced electrophilicity compared to sulfonyl chlorides means that the reaction mechanism and conditions are different.[1]

Alkyl PFP sulfonates do not typically undergo direct nucleophilic substitution with amines at low temperatures. Instead, the reaction proceeds smoothly at elevated temperatures (e.g., >65 °C) in the presence of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This observation points towards an elimination-addition mechanism proceeding through a highly reactive sulfene intermediate.[1][10]

Figure 2: Proposed elimination-addition mechanism for sulfonamide formation via a sulfene intermediate.

Causality Insight: The requirement for a strong base like DBU is critical. Its function is to deprotonate the α-carbon, initiating an E1cb-type elimination of the pentafluorophenoxide leaving group to generate the transient sulfene. The amine then rapidly traps this electrophilic intermediate. This mechanistic pathway explains why alkyl PFP sulfonates are inert to amines at 0 °C, a condition under which alkyl sulfonyl chlorides react readily.[1]

Utility in Cross-Coupling Reactions

The stability of the PFP sulfonate ester moiety allows it to function as an effective protecting group for sulfonic acids during transition-metal-catalyzed cross-coupling reactions.[3][11] This is a significant advantage, as the sulfonyl chloride group itself can act as a leaving group in such reactions.[4]

PFP sulfonate esters have been successfully employed in Suzuki-Miyaura, Sonogashira, Chan-Evans-Lam, and decarboxylative coupling reactions, demonstrating their broad compatibility with modern synthetic methods.[5][6] In the Suzuki-Miyaura reaction, for example, a C-C bond can be formed on an aryl ring bearing both a halogen and a PFP sulfonate ester, with the latter group remaining completely intact.[3][4]

Figure 3: Workflow illustrating the use of a PFP sulfonate ester as a protecting group in a Suzuki-Miyaura reaction, followed by conversion to a sulfonamide.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as a validated starting point for laboratory synthesis.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of PFP 4-Iodobenzenesulfonate[5]

This protocol provides a robust method for synthesizing an aryl PFP sulfonate ester from a diazonium salt.

Materials:

-

4-Iodoaniline

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, 48 wt% in H₂O)

-

DABSO (DABCO·(SO₂)₂)

-

Pentafluorophenol (PFPOH)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN)

-

Diethyl ether

Procedure:

-

Diazonium Salt Formation: In a flask cooled to 0 °C, dissolve 4-iodoaniline (e.g., 10 mmol) in an aqueous solution of HBF₄. Add a solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Collect the precipitated aryl diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Coupling Reaction: To a reaction vessel, add the prepared aryl diazonium salt (1.5 equiv), DABSO (2.0 equiv), pentafluorophenol (1.0 equiv, the limiting reagent), and CuI (0.2 equiv).

-

Add acetonitrile (e.g., 8.0 mL per 1.0 mmol of PFPOH) to the vessel.

-

Heat the reaction mixture under air at 85 °C for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired PFP 4-iodobenzenesulfonate.

Protocol 2: Sulfonamide Synthesis via Aminolysis of an Alkyl PFP Sulfonate[1]

This protocol details the DBU-mediated reaction of a PFP sulfonate with an amine.

Materials:

-

Alkyl pentafluorophenyl sulfonate ester (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Acetonitrile)

Procedure:

-

Dissolve the alkyl PFP sulfonate ester in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine to the solution.

-

Add DBU to the reaction mixture.

-

Heat the mixture to 65-70 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by flash column chromatography or crystallization.

Conclusion and Future Outlook

Pentafluorophenyl sulfonate esters represent a significant advancement in synthetic chemistry, offering a stable, versatile, and highly effective alternative to sulfonyl chlorides. Their unique reactivity profile, governed by a base-induced elimination-addition mechanism with amines, and their stability under cross-coupling conditions, solidifies their role as a powerful tool for drug development professionals and academic researchers. As the demand for robust and modular synthetic methods continues to grow, the applications of PFP sulfonate esters are poised to expand further, enabling the construction of novel sulfonamide-containing molecules with enhanced efficiency and precision.

References

-

One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]

-

Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing. Available at: [Link]

-

Observations on the reactivity of pentafluorophenyl sulfonate esters. RSC Publishing. Available at: [Link]

-

Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. Available at: [Link]

-

Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl. Semantic Scholar. Available at: [Link]

-

One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper- Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. Available at: [Link]

-

Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl. American Chemical Society. Available at: [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Available at: [Link]

-

Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. Available at: [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. The Royal Society of Chemistry. Available at: [Link]

-

Observations on the reactivity of pentafluorophenyl sulfonate esters. Dialnet. Available at: [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

-

Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. ResearchGate. Available at: [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via. oxyl-radical-promoted nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

-

Pentafluorophenyl esters. Wikipedia. Available at: [Link]

-

Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. ACS Publications. Available at: [Link]

-

Observations on the reactivity of pentafluorophenyl sulfonate esters. PubMed. Available at: [Link]

-

One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. PubMed. Available at: [Link]

Sources

- 1. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pentafluorophenol and its derivatives [en.highfine.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Sulfonylation using 2,3,4,5,6-Pentafluorophenyl 2-Chlorobenzenesulfonate

Introduction: The Enduring Importance of the Sulfonyl Group

In the landscape of medicinal chemistry and drug development, the sulfonamide and sulfonate ester moieties are foundational pillars.[1] These functional groups are present in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to their unique chemical stability and ability to act as key pharmacophores.[2] The synthesis of these crucial compounds, a process known as sulfonylation, has traditionally relied on highly reactive sulfonyl chlorides.[3] However, the instability, difficult handling, and propensity for side reactions associated with sulfonyl chlorides have driven the search for more robust and versatile reagents.[4][5]

This guide delves into the mechanism and application of a superior class of sulfonating agent: activated sulfonate esters, specifically focusing on 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate . We will explore the fundamental principles that govern its reactivity, the causality behind experimental design, and provide field-proven protocols for its use, offering researchers a comprehensive understanding of this powerful synthetic tool.

The Reagent: A Modular Design for Enhanced Reactivity and Stability

The efficacy of this compound stems from its intelligent molecular architecture, which separates the reactive center from a highly efficient activating group.

Caption: Molecular structure of the sulfonylation reagent.

The molecule consists of two primary components:

-

The 2-Chlorobenzenesulfonyl Moiety : This is the core electrophilic "payload" that is transferred to the nucleophile (an alcohol or amine). The sulfur atom is rendered highly electron-deficient by the two adjacent oxygen atoms and the electron-withdrawing 2-chlorophenyl ring.

-

The 2,3,4,5,6-Pentafluorophenyl (PFP) Group : This is a superb activating group. Its powerful electron-withdrawing nature makes the adjacent sulfonate oxygen a very good leaving group, facilitating the reaction under mild conditions.[6]

The Core Mechanism: A Tale of Activation and Displacement

The sulfonylation reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The success of this process is underpinned by the exceptional properties of the PFP group, which acts as a superior leaving group compared to the halides found in traditional sulfonyl chlorides.

Pillar 1: The Unmatched Power of the Pentafluorophenyl Leaving Group

The defining feature of this reagent class is the pentafluorophenyl group. Its potency arises from the cumulative inductive effect of five highly electronegative fluorine atoms, which pull electron density away from the aromatic ring.[7] This extreme electron deficiency has a critical consequence: it dramatically stabilizes the resulting pentafluorophenoxide anion (C₆F₅O⁻) that departs during the reaction. This stabilization lowers the activation energy of the reaction, allowing it to proceed efficiently under mild conditions.

Pentafluorophenyl esters are significantly more reactive towards nucleophiles than other activated esters, a property that is invaluable in the synthesis of complex, sensitive molecules often encountered in drug development.[8]

| Leaving Group Class | Relative Reactivity | Rationale for Reactivity |

| Substituted Benzoates | 1 | Poor leaving group; resulting anion is moderately stabilized by resonance. |

| Halides (e.g., Cl⁻) | ~10⁴ – 10⁶ | Good leaving groups, but parent sulfonyl chlorides can be unstable. |

| Sulfonates (e.g., Tosylates) | ~10¹⁰ – 10¹² | Excellent leaving groups due to high stability of the sulfonate anion. |

| Pentafluorophenoxide | ~10¹¹ – 10¹³ | Exceptional leaving group; anion is highly stabilized by strong inductive effects. [6] |

| Perfluoroalkane Sulfonates | ~10¹⁵ – 10¹⁶ | The most reactive leaving groups, often too reactive for selective transformations.[9] |

| Caption: Comparative reactivity of common leaving groups in nucleophilic substitution reactions. |

Pillar 2: The Nucleophilic Attack and Transition State

The reaction is initiated by the attack of a nucleophile, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol, on the electron-deficient sulfur atom. This proceeds through a trigonal bipyramidal transition state, culminating in the cleavage of the S-O bond and the expulsion of the stable pentafluorophenoxide anion.

Caption: General mechanism for sulfonylation with a PFP sulfonate ester.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine. The role of the base is to neutralize the proton generated from the nucleophile, driving the reaction to completion.[10]

Field-Proven Insights & Experimental Protocols

A key advantage of PFP sulfonate esters is their compatibility with a wide range of reaction conditions, allowing for their application to sensitive and complex substrates.

Causality in Experimental Design

-

Solvent Selection : Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred. Causality : These solvents effectively dissolve the reactants without competing as nucleophiles, ensuring the desired reaction proceeds cleanly.

-

Base Selection : A mild, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial. Causality : The base is required to scavenge the proton released from the nucleophile. Using a non-nucleophilic base prevents it from competing with the intended amine or alcohol substrate in attacking the sulfonate ester.

-

Temperature Control : Reactions are often run at 0 °C to room temperature. Causality : The high reactivity of the PFP ester means that excessive heating is unnecessary and could lead to side reactions with sensitive substrates. Starting at a lower temperature helps control the initial exothermic reaction.

Experimental Protocol 1: Synthesis of N-benzyl-2-chlorobenzenesulfonamide

This protocol details the sulfonylation of an amine.

Step 1: Reagent Preparation

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Substrate Addition

-

To the stirred solution, add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq).

-

Causality : Adding the base first ensures that any acid impurities are neutralized. Slow addition of the amine controls the reaction rate and heat generation.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting PFP ester is consumed.

Step 4: Workup and Purification

-

Quench the reaction by adding 1M HCl (aq). Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

-

Causality : The acid wash removes excess amine and triethylamine. The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Experimental Protocol 2: Synthesis of Benzyl 2-chlorobenzenesulfonate

This protocol details the sulfonylation of an alcohol, which often requires a stronger, catalytic base.

Step 1: Reagent Preparation

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (~0.2 M).

-

Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq).

-

Causality : Alcohols are less nucleophilic than amines. DMAP is a highly effective acylation/sulfonylation catalyst that works by forming a more reactive intermediate with the sulfonate ester.[11]

-

Cool the solution to 0 °C.

Step 2: Sulfonating Agent Addition

-

Add a solution of this compound (1.1 eq) in DCM dropwise to the alcohol solution.

Step 3: Reaction and Monitoring

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

-

Monitor by TLC for the disappearance of the benzyl alcohol spot.

Step 4: Workup and Purification

-

Perform the same aqueous workup procedure as described in Protocol 1 (1M HCl, NaHCO₃, brine).

-

Dry, concentrate, and purify the crude product by flash column chromatography to afford the pure sulfonate ester.

General Experimental Workflow

Caption: A generalized workflow for sulfonylation reactions.

Conclusion: A Superior Reagent for Modern Synthesis

This compound and related PFP sulfonate esters represent a significant advancement over traditional sulfonylation reagents. Their enhanced stability, ease of handling, and high reactivity under mild conditions make them exceptionally well-suited for the demands of modern organic synthesis, particularly in the complex, multi-step sequences common in drug discovery and development.[12][13] By understanding the core mechanistic principles—a highly activated electrophilic center coupled with a superb leaving group—researchers can confidently employ this powerful tool to construct vital sulfonamide and sulfonate ester linkages with greater efficiency and control.

References

-

National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent advances in heterolytic nucleofugal leaving groups. [Link]

-

Avitabile, B. G., Smith, C. A., & Judd, D. B. (2007). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. [Link]

-

Avitabile, B. G., et al. (2007). Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl. Semantic Scholar. [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

ResearchGate. (2007). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. [Link]

-

PubMed. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. [Link]

-

ACS Publications. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. [Link]

-

ACS Publications. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. [Link]

-

PubMed. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. [Link]

-

Royal Society of Chemistry. (2005). Observations on the reactivity of pentafluorophenyl sulfonate esters. [Link]

-

National Institutes of Health (NIH). (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

ACS Publications. (2023). Dehydroxylative Sulfonylation of Alcohols. [Link]

-

ResearchGate. (2002). A New Route to Sulfonamides via Intermolecular Radical Addition to Pentafluorophenyl Vinylsulfonate and Subsequent Aminolysis. [Link]

-

MDPI. (2022). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. [Link]

-

YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]

-

Semantic Scholar. (2023). Dehydroxylative Sulfonylation of Alcohols. [Link]

-

PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. [Link]

-

ResearchGate. (2012). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

-

ResearchGate. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

-

PubChem. (n.d.). 2-Chlorobenzenesulfonyl chloride. [Link]

-

YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. [Link]

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

ResearchGate. (1975). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. [Link]

-

CORE. (n.d.). Chemistry of electrophilic intermediates in the sulfonation process. [Link]

- Google Patents. (2002).

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pentafluorophenol and its derivatives [en.highfine.com]

- 9. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful application of complex chemical reagents in research and development, particularly within the pharmaceutical industry, hinges on a thorough understanding of their safe handling, storage, and reactivity. This guide provides an in-depth technical overview of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a highly activated sulfonate ester. By elucidating its intrinsic chemical properties and potential hazards, this document aims to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure procedural integrity.

Compound Profile and Hazard Identification

This compound is an aromatic sulfonate ester characterized by two halogenated benzene rings linked by a sulfonate group. The pentafluorophenyl moiety acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the sulfur center. This inherent reactivity, while synthetically useful, also necessitates stringent safety protocols.

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

These classifications underscore the importance of minimizing direct contact and aerosol generation. The signal word "Warning" is appropriate for this level of hazard.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | - | - |

| Molecular Formula | C₁₂H₄ClF₅O₃S | - |

| Molecular Weight | 374.67 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Melting Point | 117 - 119 °C (for 2,3-dichloro analog) | [1] |

Reactivity and Chemical Hazards

The core of this compound's utility and its primary hazard lies in its reactivity. The sulfonate ester linkage is susceptible to nucleophilic attack, a characteristic intentionally designed for its function as a leaving group in organic synthesis.

Hydrolysis

Sulfonate esters can undergo hydrolysis to the corresponding sulfonic acid and alcohol (or phenol). While generally stable under neutral conditions, the rate of hydrolysis can be accelerated by acidic or basic conditions. Given the electron-withdrawing nature of both aromatic rings, this compound is expected to be more susceptible to hydrolysis than simpler alkyl or aryl sulfonates. Contact with water, especially at elevated temperatures or non-neutral pH, should be avoided during storage and handling to prevent decomposition.

Thermal Decomposition

At elevated temperatures, benzenesulfonates can decompose. Thermal decomposition of related compounds has been shown to produce sulfur oxides (SO₂, SO₃) and other hazardous gases.[2] The presence of fluorine and chlorine atoms introduces the additional risk of releasing toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl) upon thermal degradation. Therefore, this compound should be protected from high heat and ignition sources.

Incompatibilities

Due to its electrophilic nature, this compound is incompatible with:

-

Strong Oxidizing Agents: May lead to violent reactions.

-

Strong Bases: Will promote rapid hydrolysis and decomposition.

-

Nucleophiles: Will readily react, which may be the intended chemical transformation but should be controlled.

-

Active Metals: May catalyze decomposition.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount. The following protocols are based on established best practices for handling corrosive and toxic chemicals.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes.[3][4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for resistance to halogenated aromatic compounds. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-retardant lab coat that fully covers the arms is required.

-

Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1]

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Caption: Emergency response workflow for spills and exposures.

Synthesis and Handling Considerations

The synthesis of aryl sulfonates typically involves the reaction of a sulfonyl chloride with a phenol in the presence of a base. For this specific compound, the reaction would be between 2-chlorobenzenesulfonyl chloride and pentafluorophenol. Researchers should be aware that the starting materials, particularly sulfonyl chlorides, are often corrosive and moisture-sensitive. [4]The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Conclusion

This compound is a valuable reagent whose reactivity demands a high level of respect and caution. By understanding its chemical properties, potential hazards, and implementing the rigorous safety protocols outlined in this guide, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental work. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of responsible scientific practice.

References

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. Retrieved from [Link]

-

Angene Chemical. (2024, August 31). Safety Data Sheet - Sodium pentafluorobenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Sodium pentafluorobenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorobenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0003344B1 - Process for the preparation of fluor benzenes.

-

U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Halogenated Benzenes. Retrieved from [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

Sources

- 1. 2,3,4,5,6-pentafluorophenyl 2,3-dichlorobenzene-1-sulfonate | 885949-54-2 [sigmaaldrich.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Solubility Profile of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate, a compound of interest in synthetic chemistry and drug development. In the absence of specific experimental data, this document offers a predicted solubility profile based on first principles of chemical interactions and the physicochemical properties of its constituent functional groups. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to ascertain precise solubility data. This guide is intended to be a valuable resource for scientists working with this and structurally related compounds, aiding in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physical property that governs its behavior in various chemical processes. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:

-

Reaction Medium Selection: The choice of solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient chemical reactions.

-

Purification Strategies: Techniques such as recrystallization are fundamentally dependent on the differential solubility of a compound in a given solvent at varying temperatures.

-

Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.

-

Analytical Method Development: Solubility data is essential for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide focuses on this compound, a molecule featuring a unique combination of a highly fluorinated aromatic ring and a chlorobenzenesulfonate ester. This structure presents an interesting case for solubility prediction and experimental determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.[1] The molecular structure of this compound (Figure 1) contains several key functional groups that influence its overall polarity and solubility.

Figure 1. Chemical Structure of this compound

Caption: Structure of the target molecule.

-

Pentafluorophenyl Group: This moiety is known to be highly electron-withdrawing and contributes significantly to the lipophilicity of a molecule.[2] The fluorine atoms are not capable of hydrogen bonding as acceptors.

-

Sulfonate Ester Group (-SO₂-O-): This is a polar functional group.[3] The presence of the sulfonyl and ester functionalities introduces dipole-dipole interactions.

-

Chlorobenzene Group: The chlorine atom is electron-withdrawing, and the benzene ring is nonpolar.

Overall, this compound is expected to be a largely nonpolar to moderately polar molecule. The large, hydrophobic, and lipophilic pentafluorophenyl and chlorophenyl groups are the dominant features. The polar sulfonate ester group will contribute to some solubility in polar solvents, but the molecule lacks strong hydrogen bond donating or accepting capabilities.

Based on this analysis, a predicted solubility profile in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||||

| n-Hexane | 0.1 | 1.88 | Low to Moderate | The nonpolar nature of hexane will interact favorably with the large aromatic and fluorinated portions of the molecule. |

| Toluene | 2.4 | 2.38 | Moderate to High | The aromatic character of toluene will have favorable π-π stacking interactions with the phenyl rings of the solute. |

| Diethyl Ether | 2.8 | 4.34 | Moderate | The moderate polarity of diethyl ether should provide a good balance for solvating both the polar and nonpolar regions of the molecule. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 9.08 | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and should effectively solvate the target molecule. |

| Tetrahydrofuran (THF) | 4.0 | 7.52 | High | THF's polarity and ether functionality should lead to good solubility. |

| Ethyl Acetate | 4.4 | 6.02 | Moderate to High | As an ester, ethyl acetate shares a functional group with the solute, which may enhance solubility based on the "like dissolves like" principle.[4] |

| Acetone | 5.1 | 20.7 | Moderate | Acetone is a polar aprotic solvent that should be a reasonably good solvent for this compound. |

| Acetonitrile | 5.8 | 37.5 | Low to Moderate | While polar, acetonitrile may be less effective at solvating the large nonpolar regions of the molecule. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Low to Moderate | Similar to acetonitrile, the high polarity of DMF might not be optimal for this largely hydrophobic molecule. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Low | DMSO is a highly polar solvent and is unlikely to be a good solvent for this compound. |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | 32.7 | Low | The hydrogen-bonding capability of methanol will not be strongly reciprocated by the solute, leading to poor solvation. |

| Ethanol | 4.3 | 24.5 | Low | Similar to methanol, ethanol's hydrogen bonding network will not be effectively disrupted by the solute. |

| Water | 10.2 | 80.1 | Insoluble | The high polarity and extensive hydrogen bonding of water will make it a very poor solvent for this nonpolar molecule. |

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable work. The following protocols provide a systematic approach to determining the solubility of this compound.

Health and Safety Precautions